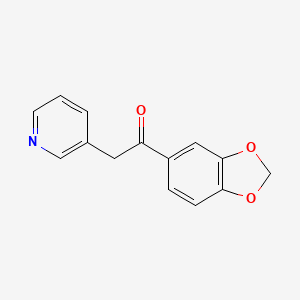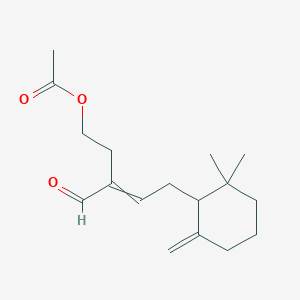
5-Ethenyl-3-nitroso-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-3-nitroso-2-oxazolidinone: is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-3-nitroso-2-oxazolidinone typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another method involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. This method provides good yields and is scalable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or cyanide derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Ethenyl-3-nitroso-2-oxazolidinone is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria .
Medicine: Oxazolidinones, including this compound, are explored for their use as antibiotics. They inhibit bacterial protein synthesis, making them effective against resistant strains .
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
5-Ethenyl-3-nitroso-2-oxazolidinone exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of the initiation complex and subsequent peptide bond formation . This mechanism is unique to oxazolidinones and prevents cross-resistance with other antibiotics .
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacteria.
Sutezolid: An oxazolidinone under development for its potential use against tuberculosis.
Uniqueness: 5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific nitroso group, which imparts distinct chemical reactivity and potential biological activity compared to other oxazolidinones .
Propriétés
Numéro CAS |
90684-95-0 |
|---|---|
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
5-ethenyl-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H6N2O3/c1-2-4-3-7(6-9)5(8)10-4/h2,4H,1,3H2 |
Clé InChI |
VFNOKJCVGGQLQS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CN(C(=O)O1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


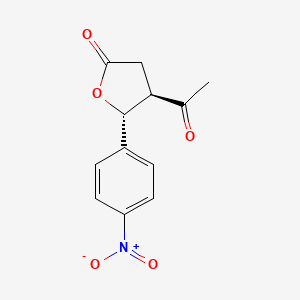
![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
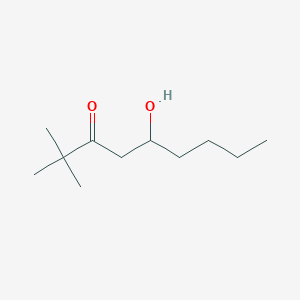
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
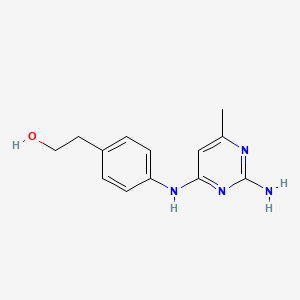
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
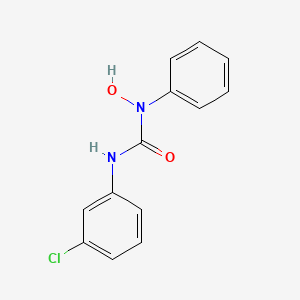
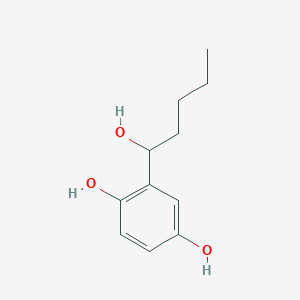

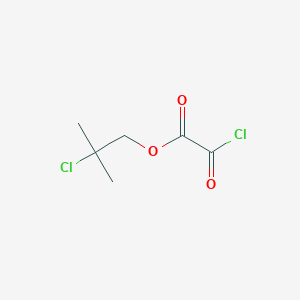
![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
